Home > Products > Screening Compounds P74674 > 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

Catalog Number: EVT-4656171
CAS Number:
Molecular Formula: C26H21N3O4
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

  • Relevance: While Ivacaftor does not share a direct structural resemblance to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide, it is relevant due to its role as a CFTR potentiator. The research paper explores the development of alternative potentiators that do not negatively impact corrector efficacy, which is a key concern associated with Ivacaftor. Therefore, Ivacaftor serves as a reference point for understanding the desired properties and potential limitations of new potentiators, including those potentially related to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide.

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

    Compound Description: This compound is an investigational corrector drug for cystic fibrosis caused by the ΔF508 mutation in the CFTR. It works by improving the cellular processing of the mutated CFTR protein. Its efficacy has been shown to be negatively impacted by the co-administration of Ivacaftor.

    Relevance: The 2,2-difluoro-1,3-benzodioxol-5-yl moiety present in this corrector is structurally similar to the 1,3-benzodioxol-5-yl group in 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide. The paper suggests that exploring potentiators that do not negatively affect the efficacy of correctors containing this moiety is crucial. This suggests that 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide, or other compounds with the 1,3-benzodioxol-5-yl group, could be investigated for their potential compatibility with this class of correctors.

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

    Compound Description: This is another investigational corrector for cystic fibrosis caused by the ΔF508 CFTR mutation. Similar to the previous corrector, its efficacy is negatively impacted by Ivacaftor.

    Relevance: This corrector also contains the 2,2-difluoro-1,3-benzodioxol-5-yl moiety, highlighting the relevance of the 1,3-benzodioxol-5-yl group in 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide. The research paper emphasizes the need for new potentiators that do not interfere with correctors containing this specific structural feature, suggesting a potential area of investigation for 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide and its related compounds.

(3R)-2,3-dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone, monomethanesulfonate (WIN55212-2)

    Compound Description: WIN55212-2 is an aminoalkylindole compound known to act as a moderate efficacy agonist at the CB2 cannabinoid receptor (CB2). While it displays moderate efficacy in inhibiting adenylyl cyclase (a canonical pathway), it shows low efficacy in recruiting arrestins (a noncanonical pathway), suggesting a bias towards G-protein coupling.

    Relevance: WIN55212-2 is structurally related to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide as they both belong to the aminoalkylindole class of compounds. Although their specific pharmacological targets and activities may differ, the shared structural motif highlights a potential connection in their chemical synthesis pathways or potential for exhibiting similar biological activities. Understanding the functional selectivity and signaling bias of WIN55212-2 at CB2 receptors can provide insights into the potential behavior of 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide and guide further exploration of its pharmacological profile.

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144258)

    Compound Description: SR144258 is a diarylpyrazole compound known to be an antagonist of the CB2 receptor. Interestingly, it acts as an inverse agonist in both canonical (adenylyl cyclase inhibition) and noncanonical (arrestin recruitment) pathways, implying an ability to reduce basal activity of the CB2 receptor.

    Relevance: SR144258 provides a contrasting example to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide in terms of its activity at CB2 receptors. While the specific targets and functions of the main compound remain unclear, SR144258 highlights the diverse pharmacological effects possible within different chemical classes, even at the same receptor. Understanding its inverse agonist activity can provide valuable insights into the potential for developing compounds with opposing activities at CB2, potentially relevant for exploring the therapeutic potential of 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide or its related compounds.

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

    Compound Description: AM630 is an aminoalkylindole compound known to act as an inverse agonist at the CB2 receptor's canonical pathway (adenylyl cyclase inhibition), but as a low efficacy agonist in the noncanonical pathway (arrestin recruitment). This suggests a complex interaction with the receptor, potentially exhibiting biased signaling.

    Relevance: AM630 represents another example of an aminoalkylindole compound, showcasing the diverse pharmacological profiles possible within this chemical class, which also includes 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide. The dual activity of AM630 as both an inverse agonist and a low efficacy agonist underscores the complex interplay between different signaling pathways at the CB2 receptor, suggesting the potential for 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide to exhibit similar complexities in its pharmacological profile.

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide (JTE907)

    Compound Description: JTE907 is a carboxamide compound identified as an inverse agonist of the CB2 receptor's canonical pathway (adenylyl cyclase inhibition) but a low efficacy agonist in the noncanonical pathway (arrestin recruitment). It shares a similar complex pharmacological profile with AM630, demonstrating biased signaling at the CB2 receptor.

    Relevance: JTE907, while not directly structurally similar to 3-(1,3-benzodioxol-5-yl)-N-1H-indol-5-yl-2-methyl-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide, shares the 1,3-benzodioxol-5-yl group. This shared moiety highlights a potential connection in their chemical synthesis pathways or pharmacophore features. Moreover, JTE907's complex activity at the CB2 receptor suggests that compounds containing the 1,3-benzodioxol-5-yl group may exhibit diverse pharmacological effects and potential for biased signaling.

Overview

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound notable for its structural features and potential biological activities. This compound is characterized by a unique combination of a tetrahydroisoquinoline core, an indole moiety, and a benzodioxole group, which may contribute to its pharmacological properties. The compound has been assigned the Chemical Abstracts Service number 1232801-24-9 and has a molecular formula of C26H21N3O4 with a molecular weight of 439.5 g/mol .

Source

The synthesis and characterization of this compound have been explored in various chemical studies, highlighting its relevance in medicinal chemistry and organic synthesis .

Classification

This compound falls under the category of isoquinoline derivatives and can be classified as an indole-based carboxamide. Its structural complexity suggests potential applications in pharmaceuticals, particularly in drug development targeting neurological or cancer-related pathways.

Synthesis Analysis

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step synthetic routes that may include:

  1. Formation of the Tetrahydroisoquinoline Core: This can be achieved through cyclization reactions involving precursors such as phenethylamine derivatives.
  2. Introduction of the Benzodioxole Group: The incorporation of the benzodioxole moiety may involve electrophilic aromatic substitution or similar methodologies.
  3. Carboxamide Formation: The final step usually involves the reaction of the amine with an appropriate carboxylic acid derivative to form the carboxamide linkage.

Technical details regarding yields, reaction conditions (temperature, solvent), and purification methods (e.g., recrystallization or chromatography) are essential for optimizing this synthesis .

Molecular Structure Analysis

The molecular structure of 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can be represented using various structural formulas:

  • SMILES Notation: CN1C(=O)c2ccccc2C(C(=O)Nc2ccc3[nH]ccc3c2)C1c1ccc2c(c1)OCO2
  • Structural Features:
    • A tetrahydroisoquinoline backbone.
    • An indole ring attached via an amide bond.
    • A methylene group linking to a benzodioxole structure.

These features suggest significant steric and electronic interactions that could influence biological activity .

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for amides and isoquinoline derivatives:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The carbonyl groups can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions depending on their substituents.

Understanding these reactions is crucial for further modifications and derivatizations aimed at enhancing biological activity or solubility .

Mechanism of Action

The mechanism of action for 3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is not fully elucidated but may involve:

  • Interaction with specific receptors or enzymes due to its structural similarity to known bioactive compounds.
  • Modulation of signaling pathways related to neuroprotection or anticancer effects.

Data from pharmacological studies could provide insights into its efficacy and safety profiles .

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

PropertyValue
Molecular FormulaC26H21N3O4
Molecular Weight439.5 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A
SolubilityN/A

These properties are critical for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .

Applications

The compound has potential applications in scientific research and pharmaceuticals:

  1. Drug Development: Due to its complex structure, it may serve as a lead compound in developing new therapeutic agents targeting neurological disorders or cancers.
  2. Biological Studies: It can be utilized in studies exploring isoquinoline derivatives' effects on cellular pathways or receptor interactions.

Further research is needed to fully explore its therapeutic potential and mechanisms of action within biological systems .

Properties

Product Name

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide

Molecular Formula

C26H21N3O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H21N3O4/c1-29-24(16-6-9-21-22(13-16)33-14-32-21)23(18-4-2-3-5-19(18)26(29)31)25(30)28-17-7-8-20-15(12-17)10-11-27-20/h2-13,23-24,27H,14H2,1H3,(H,28,30)

InChI Key

ZNLSSYXXRSTUGW-UHFFFAOYSA-N

SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC6=C(C=C5)OCO6

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)NC=C4)C5=CC6=C(C=C5)OCO6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.